molecular formula C6H13NO5 B154431 2-Methoxyethyl bis(hydroxymethyl)carbamate CAS No. 10143-22-3

2-Methoxyethyl bis(hydroxymethyl)carbamate

Cat. No. B154431
CAS RN: 10143-22-3
M. Wt: 179.17 g/mol
InChI Key: SKJLIATVTKHMNL-UHFFFAOYSA-N
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Description

2-Methoxyethyl bis(hydroxymethyl)carbamate, also known as MEBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2-Methoxyethyl bis(hydroxymethyl)carbamate functions as a carbamate compound, which means that it contains a carbonyl group and a nitrogen atom that can form a reversible bond with an enzyme's active site. 2-Methoxyethyl bis(hydroxymethyl)carbamate is believed to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, which are responsible for the production of chitin, a key component of insect exoskeletons.

Biochemical And Physiological Effects

2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In terms of its physiological effects, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to be biocompatible and non-immunogenic, meaning it does not elicit an immune response in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its biocompatibility and low toxicity, making it a safe and effective option for various applications. However, one limitation of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for 2-Methoxyethyl bis(hydroxymethyl)carbamate research. One area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based drug delivery systems for various applications, including cancer treatment and gene therapy. Another area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based pesticides for agricultural use. Additionally, 2-Methoxyethyl bis(hydroxymethyl)carbamate's potential as a crosslinking agent for polymers could lead to the development of new materials with unique properties.

Synthesis Methods

2-Methoxyethyl bis(hydroxymethyl)carbamate can be synthesized through the reaction between 2-methoxyethylamine and formaldehyde in the presence of sodium hydroxide. The reaction produces a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-Methoxyethyl bis(hydroxymethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential drug delivery system due to its biocompatibility and ability to encapsulate drugs. In agriculture, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been explored as a potential pesticide due to its ability to inhibit insect chitin synthesis. In material science, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential crosslinking agent for polymers.

properties

CAS RN

10143-22-3

Product Name

2-Methoxyethyl bis(hydroxymethyl)carbamate

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

2-methoxyethyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C6H13NO5/c1-11-2-3-12-6(10)7(4-8)5-9/h8-9H,2-5H2,1H3

InChI Key

SKJLIATVTKHMNL-UHFFFAOYSA-N

SMILES

COCCOC(=O)N(CO)CO

Canonical SMILES

COCCOC(=O)N(CO)CO

Other CAS RN

10143-22-3

Origin of Product

United States

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